3H-Phenoxazin-7-amine, 3-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Phenoxazin-7-amine, 3-imino- is a chemical compound with the molecular formula C12H9N3O. It is a derivative of phenoxazine, a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including material science, organic electronics, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-7-amine, 3-imino- typically involves the reaction of phenoxazine with an aromatic amine in the presence of a coupling agent such as periodic acid . This method allows for the formation of the imino group at the 3-position of the phenoxazine ring. The reaction conditions often include the use of solvents like methanol and the presence of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 3H-Phenoxazin-7-amine, 3-imino- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Phenoxazin-7-amine, 3-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenoxazine derivatives with different functional groups, while reduction can yield amino-substituted phenoxazines .
Wissenschaftliche Forschungsanwendungen
3H-Phenoxazin-7-amine, 3-imino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds and materials.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3H-Phenoxazin-7-amine, 3-imino- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can interact with DNA and proteins, leading to the inhibition of cancer cell growth or the disruption of viral replication. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: Similar in structure to phenoxazine, phenothiazine derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Phenoxazine Derivatives: Various derivatives of phenoxazine, such as actinomycin D, have been studied for their pharmacological properties.
Uniqueness
3H-Phenoxazin-7-amine, 3-imino- stands out due to its unique imino group at the 3-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
63517-17-9 |
---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
7-iminophenoxazin-3-amine |
InChI |
InChI=1S/C12H9N3O/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2 |
InChI-Schlüssel |
OCKVZQCSXSMBLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC3=CC(=N)C=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.